MMP-2 vs. MMP-9 Isoform Selectivity: A 9-Fold Difference in Inhibitory Potency
The compound demonstrates a quantifiable preference for MMP-2 over MMP-9. In standardized in vitro assays using activated human recombinant enzymes and a 4-nitrophenylacetate substrate, the inhibitory potency against MMP-2 is nearly an order of magnitude greater than against MMP-9 [1]. This selectivity is a key differentiator from broad-spectrum MMP inhibitors like Marimastat, which displays comparable low-nanomolar potency across multiple isoforms, including MMP-2 (IC50 = 6 nM) and MMP-9 (IC50 = 3 nM) .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MMP-2: 210 nM; MMP-9: 1870 nM |
| Comparator Or Baseline | Marimastat (broad-spectrum MMP inhibitor): MMP-2: 6 nM; MMP-9: 3 nM |
| Quantified Difference | Target Compound Selectivity Ratio (MMP-9/MMP-2): 8.9-fold. Marimastat Selectivity Ratio: 0.5-fold. |
| Conditions | In vitro assay; APMA-activated human recombinant MMP-2 and MMP-9; 5 min incubation with 4-nitrophenylacetate substrate [1]. |
Why This Matters
This quantitative selectivity profile is critical for researchers designing experiments to delineate MMP-2-specific pathways from those involving MMP-9, enabling more precise mechanistic studies compared to broad-spectrum inhibitors.
- [1] BindingDB. (2024). Entry BDBM50123932 (CHEMBL3622226): 2-(4-Phenoxyphenyl)acetamidine. View Source
